![molecular formula C26H30O9 B1680286 Rutaevin CAS No. 33237-37-5](/img/structure/B1680286.png)
Rutaevin
Overview
Description
Rutaevin is a triterpenoid with the CAS number 33237-37-5 . It is a major bioactive constituent isolated from the fruits of Euodia rutaecarpa . It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages .
Molecular Structure Analysis
This compound has a molecular formula of C26H30O9 and a molecular weight of 486.51 . Its structure includes a furanyl group and multiple hydroxy groups .Physical And Chemical Properties Analysis
This compound is a solid powder with a molecular weight of 486.51 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Mechanism of Action
Target of Action
Rutaevin, a bioactive constituent isolated from Evodia rutaecarpa, primarily targets the production of nitric oxide (NO) in lipopolysaccharide-activated RAW264.7 macrophages . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in immune responses, where it acts as a cytotoxic agent during an immune response to pathogens .
Mode of Action
This compound inhibits the production of nitric oxide in lipopolysaccharide-activated RAW264.7 macrophages . This inhibition could be attributed to the interaction of this compound with the enzymes or pathways involved in the production of nitric oxide .
Biochemical Pathways
It is known that this compound inhibits the production of nitric oxide, suggesting that it may interfere with the nitric oxide synthesis pathway .
Pharmacokinetics
It has been suggested that this compound undergoes bioactivation in rat and human liver microsomes fortified with nadph . This bioactivation process involves the metabolism of this compound into a reactive intermediate, cis-butene-1,4-dial (BDA), which is dependent on NADPH .
Result of Action
The inhibition of nitric oxide production by this compound in lipopolysaccharide-activated RAW264.7 macrophages suggests that it may have anti-inflammatory effects . Additionally, this compound has been reported to be useful for the management of benign prostatic hyperplasia (BPH), a common urinary disorder in men over 50 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of NADPH is necessary for the bioactivation of this compound . Furthermore, the efficacy and stability of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.
Safety and Hazards
properties
IUPAC Name |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17-,18-,19-,20+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKFMIZNSOPSN-XGTMLCIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954876 | |
Record name | 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33237-37-5 | |
Record name | 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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